Cas no 2138356-04-2 (3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one)

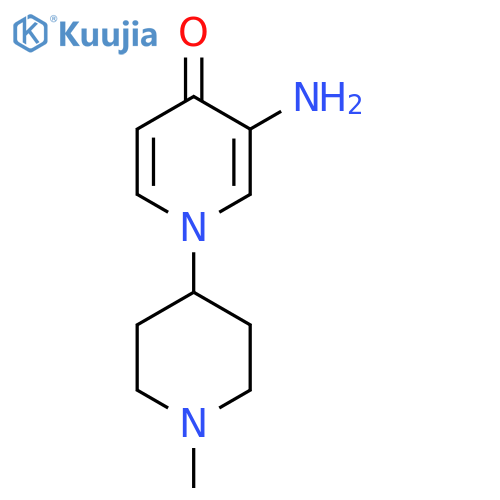

2138356-04-2 structure

商品名:3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one

3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one 化学的及び物理的性質

名前と識別子

-

- 2138356-04-2

- 3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one

- EN300-1112055

- 3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one

-

- インチ: 1S/C11H17N3O/c1-13-5-2-9(3-6-13)14-7-4-11(15)10(12)8-14/h4,7-9H,2-3,5-6,12H2,1H3

- InChIKey: PQXFEDNQWRRFIE-UHFFFAOYSA-N

- ほほえんだ: O=C1C=CN(C=C1N)C1CCN(C)CC1

計算された属性

- せいみつぶんしりょう: 207.137162174g/mol

- どういたいしつりょう: 207.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 49.6Ų

3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1112055-10.0g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 10g |

$5652.0 | 2023-06-10 | ||

| Enamine | EN300-1112055-5g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 95% | 5g |

$3812.0 | 2023-10-27 | |

| Enamine | EN300-1112055-0.1g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 95% | 0.1g |

$1157.0 | 2023-10-27 | |

| Enamine | EN300-1112055-0.5g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 95% | 0.5g |

$1262.0 | 2023-10-27 | |

| Enamine | EN300-1112055-1g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 95% | 1g |

$1315.0 | 2023-10-27 | |

| Enamine | EN300-1112055-5.0g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 5g |

$3812.0 | 2023-06-10 | ||

| Enamine | EN300-1112055-0.25g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 95% | 0.25g |

$1209.0 | 2023-10-27 | |

| Enamine | EN300-1112055-1.0g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 1g |

$1315.0 | 2023-06-10 | ||

| Enamine | EN300-1112055-0.05g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 95% | 0.05g |

$1104.0 | 2023-10-27 | |

| Enamine | EN300-1112055-2.5g |

3-amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one |

2138356-04-2 | 95% | 2.5g |

$2576.0 | 2023-10-27 |

3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2138356-04-2 (3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量